molecular formula C18H15FO3 B2910695 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one CAS No. 315233-61-5

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2910695
CAS No.: 315233-61-5
M. Wt: 298.313
InChI Key: VBVIVAIDPVSVMZ-UHFFFAOYSA-N
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Description

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives These compounds are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of salicylaldehydes with but-3-yn-2-one in the presence of tris(4-fluorophenyl)phosphane, sodium acetate, and 4Å molecular sieves in anhydrous tetrahydrofuran (THF) at 30°C for 24 hours . This method ensures the formation of the chromen-4-one core with the desired substituents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-ethoxy-3-(4-fluorophenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO3/c1-3-21-14-8-9-15-16(10-14)22-11(2)17(18(15)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIVAIDPVSVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315233-61-5
Record name 7-ETHOXY-3-(4-FLUOROPHENYL)-2-METHYL-4H-CHROMEN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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